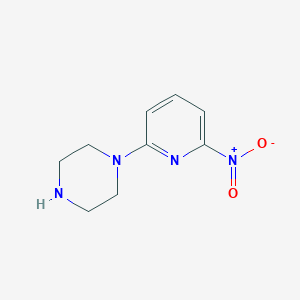
1-(6-Nitropyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of pyridylpiperazines It is characterized by the presence of a nitro group attached to the pyridine ring and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitropyridin-2-yl)piperazine typically involves the reaction of 2-chloro-6-nitropyridine with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Oxidation: The piperazine ring can be oxidized under specific conditions to form corresponding N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products Formed:
Reduction: 1-(6-Aminopyridin-2-yl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperazine N-oxides.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(6-Nitropyridin-2-yl)piperazine primarily involves its interaction with specific molecular targets:
Urease Inhibition: The compound binds to the active site of urease, inhibiting its activity and preventing the hydrolysis of urea.
Molecular Targets and Pathways: The compound interacts with various enzymes and receptors, modulating their activity and affecting cellular pathways involved in microbial growth and cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-(6-Nitropyridin-2-yl)piperazine can be compared with other pyridylpiperazine derivatives:
1-(3-Nitropyridin-2-yl)piperazine: Similar structure but with the nitro group at a different position, leading to different reactivity and biological activity.
1-(6-Aminopyridin-2-yl)piperazine: The reduced form of this compound, with an amino group instead of a nitro group, showing different chemical properties and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H12N4O2 |
|---|---|
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
1-(6-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-3-1-2-8(11-9)12-6-4-10-5-7-12/h1-3,10H,4-7H2 |
InChI-Schlüssel |
BPAFHFRVZUOBOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


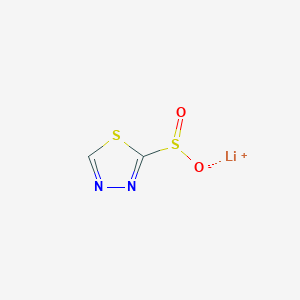
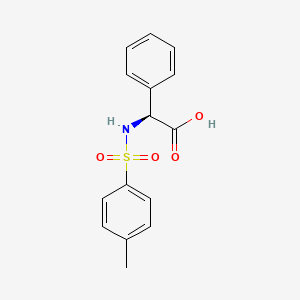
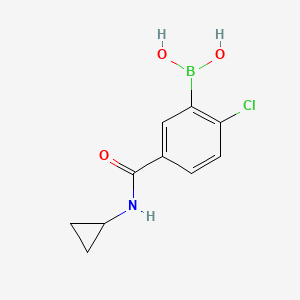
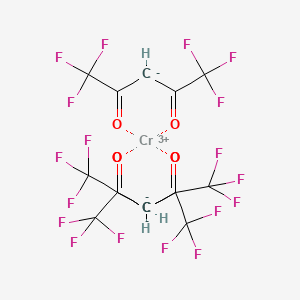
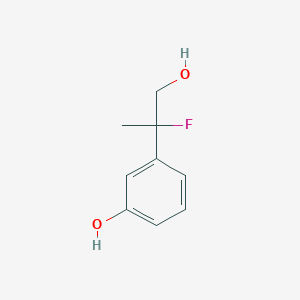
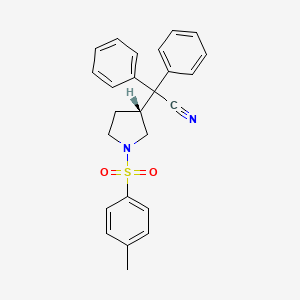
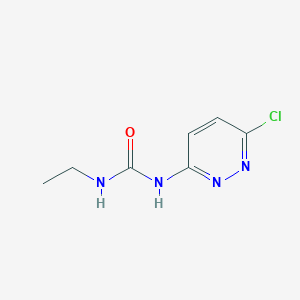
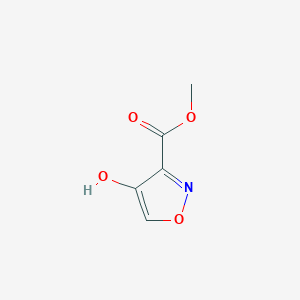
![(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B15248007.png)
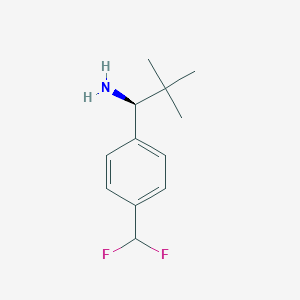

![1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone](/img/structure/B15248021.png)


